1-Acetyl-5-fluoro-1H-indazole
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Overview
Description
1-Acetyl-5-fluoro-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to a pyrazole ring. The presence of both acetyl and fluoro groups in this compound imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Mechanism of Action
Target of Action
1-Acetyl-5-fluoro-1H-indazole, like other indazole derivatives, is a significant heterocyclic system in natural products and drugs . Indazole derivatives are important types of molecules that play a main role in cell biology . They have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
Indazole derivatives are known to interact with their targets, causing changes that result in various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Biochemical Pathways
Indazole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to the treatment of various disorders in the human body .
Result of Action
Given the wide range of biological activities associated with indazole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-5-fluoro-1H-indazole can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazones with suitable electrophiles. For example, the reaction of 5-fluoro-2-nitrobenzaldehyde with hydrazine hydrate followed by acetylation can yield this compound. The reaction typically requires a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of automated reactors are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-5-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of fluoroindazole oxides.
Reduction: Formation of this compound alcohols.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
1-Acetyl-5-fluoro-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Comparison with Similar Compounds
1-Acetyl-1H-indazole: Lacks the fluoro group, resulting in different chemical properties and biological activities.
5-Fluoro-1H-indazole:
1-Acetyl-3-fluoro-1H-indazole: Similar structure but with the fluoro group at a different position, leading to variations in its chemical behavior.
Uniqueness: 1-Acetyl-5-fluoro-1H-indazole is unique due to the combined presence of both acetyl and fluoro groups, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
1-(5-fluoroindazol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)12-9-3-2-8(10)4-7(9)5-11-12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPZOMRZEOAMED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)F)C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657885 |
Source
|
Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141071-11-6 |
Source
|
Record name | 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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